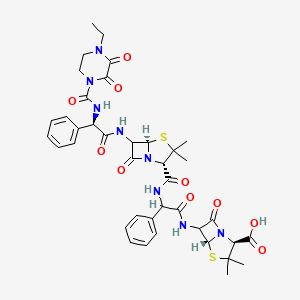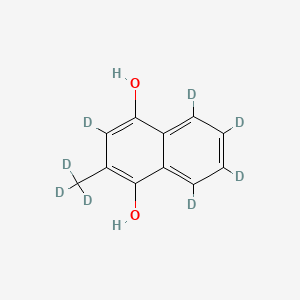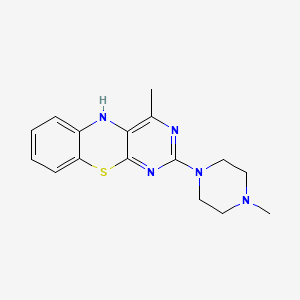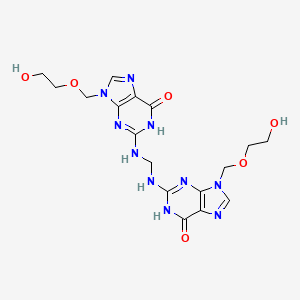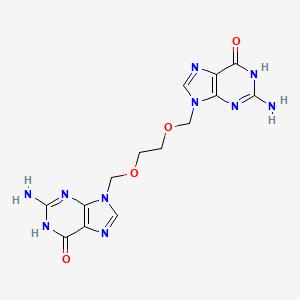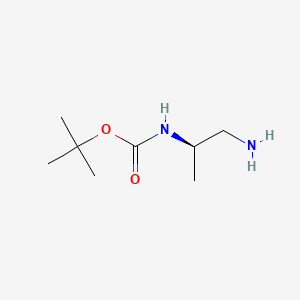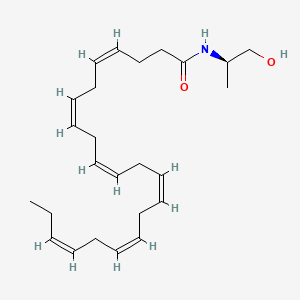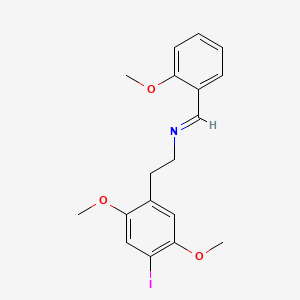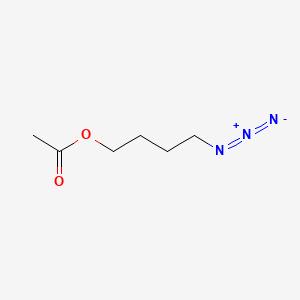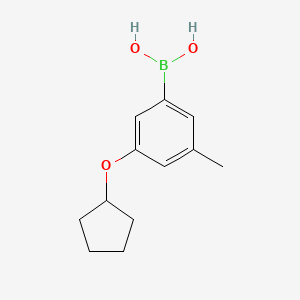
3-(Cyclopentyloxy)-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentyloxy)-5-methylphenylboronic acid is a chemical compound with the molecular formula C12H17BO3 and a molecular weight of 220.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Cyclopentyloxy)-5-methylphenylboronic acid consists of a phenyl ring (benzene ring) substituted with a methyl group and a boronic acid group. The boronic acid group is further substituted with a cyclopentyloxy group .Physical And Chemical Properties Analysis
3-(Cyclopentyloxy)-5-methylphenylboronic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Selective C-Arylation via Suzuki Cross-Coupling The Suzuki cross-coupling reaction utilizes arylboronic acids to synthesize thiophene derivatives. These derivatives exhibit significant biofilm inhibition and anti-thrombolytic activities, indicating potential medicinal applications. The electronic effects of different substituents on arylboronic acids are crucial for the properties of the synthesized compounds (Ikram et al., 2015).
Optical Properties in Solar Cells The structural properties of thin poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester films, commonly used in solar cells, are significantly influenced by the crystallinity of P3HT nanodomains. An increase in P3HT crystallinity enhances optical absorption and solar cell efficiency (Erb et al., 2005).
Novel Synthesis of Bisboronic Dicationic Acid An unexpected bisboronic dicationic acid was synthesized through a one-pot condensation reaction involving 3-aminophenylboronic acid and 2,6-pyridincarboxyaldehyde. The product features a delocalized dicationic moiety and exhibits interesting structural and supramolecular properties (González-Hernández et al., 2019).
Visible-Light Induced Hydroxylation of Arylboronic Acids A method for the hydroxylation of arylboronic acids under visible light, catalyzed by cyclometalated Ir(III) complexes, has been developed. This method produces phenols with high yields and can be applied in synthesizing pharmaceuticals and functional materials (Yu et al., 2017).
Biochemical and Biomedical Applications
Targeted Drug Delivery to Cancer Cells Phenylboronic acid-functionalized polymeric micelles exhibit potential for targeted drug delivery to cancer cells, specifically HepG2 cells. The surface functionalization enhances cell recognition and promotes drug uptake, indicating promise in cancer treatment (Zhang et al., 2013).
Biosynthesis of 3-Hydroxypropionic Acid from CO2 The biosynthetic pathway of 3-hydroxypropionic acid (3-HP) in cyanobacterium Synechocystis sp. PCC 6803 demonstrates the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2. This sustainable approach has implications for large-scale chemical production (Wang et al., 2016).
Propiedades
IUPAC Name |
(3-cyclopentyloxy-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11,14-15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOORGQKPJFPDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC2CCCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681646 |
Source


|
| Record name | [3-(Cyclopentyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopentyloxy)-5-methylphenyl)boronic acid | |
CAS RN |
1256346-07-2 |
Source


|
| Record name | Boronic acid, B-[3-(cyclopentyloxy)-5-methylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopentyloxy)-5-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)
![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)
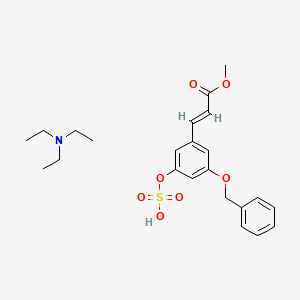
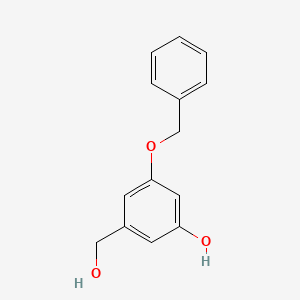
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
